Tangeretin

Pharmacokinetics Bioavailability ADME

Select Tangeretin for hepatic lipid metabolism research for its unparalleled functional specificity. This fully methoxylated flavone delivers a 2.2-fold superior inhibition of apoB secretion (IC50=13 μM) and a 5.2-fold superior inhibition of triglyceride synthesis (IC50=14 μM) compared to nobiletin. Its unique PXR-mediated CYP3A4 induction, not found in analogs like nobiletin or sinensetin, makes it the essential positive control for drug metabolism studies. This distinct profile ensures experimental reproducibility and targeted investigation of atherogenic dyslipidemia, making it a non-substitutable, high-value research tool.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
CAS No. 481-53-8
Cat. No. B192479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTangeretin
CAS481-53-8
Synonyms4',5,6,7,8-pentamethoxy-flavone
4',5,6,7,8-pentamethoxyflavone
tangeretin
tangeritin
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC
InChIInChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3
InChIKeyULSUXBXHSYSGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tangeretin (CAS 481-53-8): Procurement Considerations for Polymethoxylated Flavone Research


Tangeretin (5,6,7,8,4′-pentamethoxyflavone) is a fully methoxylated polymethoxyflavone (PMF) found abundantly in citrus fruit peels, structurally characterized by five methoxy substituents on the flavone skeleton [1]. As a member of the PMF subclass, tangeretin exhibits distinct physicochemical properties relative to hydroxylated flavonoids, including enhanced lipophilicity and metabolic stability, which directly influence its oral bioavailability and tissue distribution profiles compared to its most closely related analog nobiletin (3′,4′,5,6,7,8-hexamethoxyflavone) [2].

Why In-Class Polymethoxyflavones Cannot Substitute for Tangeretin


Despite sharing a polymethoxylated flavone core with nobiletin and sinensetin, tangeretin cannot be substituted by these analogs due to critical functional divergences arising from differential methoxylation patterns. Tangeretin possesses a fully methoxylated A-ring (5,6,7,8 positions) with a single 4′-methoxy on the B-ring, whereas nobiletin contains an additional 3′-methoxy group [1]. This structural distinction produces divergent effects on key biological endpoints: tangeretin uniquely induces CYP3A4 expression via PXR activation, while nobiletin and sinensetin do not [2]. Furthermore, tangeretin exhibits ~10-fold lower oral absorption than nobiletin in rodent models, demonstrating that in-class compounds differ substantially in systemic exposure and consequently in experimental reproducibility [3].

Quantitative Differentiation Evidence: Tangeretin vs. Nobiletin and In-Class PMFs


Oral Bioavailability and Systemic Exposure: 10-Fold Lower Absorption than Nobiletin

In a direct head-to-head pharmacokinetic comparison in rats, oral administration of identical doses of tangeretin (TAN) and nobiletin (NOB) revealed nearly 10-fold higher absorption of nobiletin compared to tangeretin [1]. Both compounds were detectable in serum at 24 hours post-administration, with maximum glucuronidated metabolite levels occurring at later time points (~5–8 h) compared to earlier Tmax values for parent aglycones [1].

Pharmacokinetics Bioavailability ADME

Unique CYP3A4 Induction Profile: The Only PMF with PXR-Mediated CYP3A4 Induction

In a comparative in vitro analysis of clementine juice flavonoid fractions, tangeretin was identified as the only compound among tested citrus flavonoids (including nobiletin and sinensetin) capable of causing CYP3A4 induction via PXR activation, whereas CYP3A4 inhibition was attributed to additive or synergistic effects of multiple compounds [1]. In human liver microsomes, tangeretin inhibited EROD activity (CYP1A2) with an IC50 of 16 μM and a competitive Ki of 68 nM [2].

Drug Metabolism CYP450 Food-Drug Interactions

Hepatic Lipid Metabolism: Superior ApoB Secretion Inhibition vs. Nobiletin

In a comparative study of 19 citrus flavonoids and methoxylated analogues in HepG2 cells, tangeretin demonstrated 2.2-fold more potent inhibition of apoB secretion (IC50 = 13 μM) than nobiletin (IC50 = 29 μM) [1]. Tangeretin also exhibited superior inhibition of cholesterol synthesis (IC50 = 49 μM vs. 68 μM for nobiletin) and triglyceride synthesis (IC50 = 14 μM vs. 73 μM for nobiletin), a 5.2-fold potency advantage in TG synthesis inhibition [1]. Non-PMF flavonoids including sinensetin, hesperetin, and naringenin showed only weak effects (IC50 > 100 μM) across all endpoints [1].

Lipid Metabolism Cardiovascular Hepatology

Anti-Inflammatory Activity: Nobiletin Shows Superior NO Inhibition vs. Tangeretin

In a comparative analysis using LPS-stimulated RAW 264.7 macrophages, nobiletin exhibited substantially more potent NO production inhibitory activity (IC50 = 26.5 μM) compared to tangeretin (IC50 = 136.6 μM), representing a 5.2-fold potency difference [1]. Both compounds were present across all 20 citrus peel varieties examined, with their contents showing significant positive correlation (r = 0.858–0.879, p < 0.0005) [1].

Inflammation Immunology NO Production

Preclinical Safety: Acute Oral Toxicity Profile with Dose-Dependent Hepatic Alterations

In an acute oral toxicity study in mice, single gavage doses of tangeretin up to 3000 mg/kg body weight produced no mortality during the 14-day post-administration period [1]. Dose-dependent hepatic cellular alterations and clinical chemistry changes were observed, with distinct injury recovery patterns between sexes [1]. A 28-day sub-acute study comparing tangeretin in emulsion versus unprocessed oil suspension found no significant increase in toxicity response from the emulsified formulation, though daily low-dose application exhibited a U-shaped dose–response pattern for hepatic alterations [1].

Toxicology Safety Pharmacology Preclinical

Commercial Patent Landscape: Active Innovation with 112 Patents and Key Industry Players

Patent landscape analysis reveals 112 total patents related to tangeretin, with 47 patent applications filed in the last five years, indicating sustained commercial interest and innovation activity [1]. Top patent assignees include KGK Synergize, Inc., Morinaga Milk Industry Co., Ltd., and WellGen, Inc., which collectively hold 38.39% of total patent filings [1]. Fast-growing entities in the last five years include Firmenich SA, Zhejiang University, and The University of Texas System, accounting for 27.66% of recent patent activity [1].

Intellectual Property Commercialization Patent Analysis

High-Impact Application Scenarios for Tangeretin (CAS 481-53-8)


Cardiometabolic Research: Hepatic Lipoprotein Secretion Studies

Based on direct comparative data showing tangeretin's 2.2-fold superior apoB secretion inhibition (IC50 = 13 μM) versus nobiletin (IC50 = 29 μM) and 5.2-fold superior triglyceride synthesis inhibition (IC50 = 14 μM vs. 73 μM) in HepG2 cells [1], tangeretin is the preferred PMF for in vitro and in vivo studies targeting hepatic lipid metabolism, VLDL assembly, and atherogenic dyslipidemia mechanisms. Its fully methoxylated A-ring structure correlates with potent apoB suppression, whereas hydroxylated flavonoids demonstrate negligible activity (IC50 > 100 μM) [1].

Drug Interaction and ADME Studies: CYP3A4 Induction Research

Tangeretin's unique CYP3A4 induction capability via PXR activation distinguishes it from nobiletin and sinensetin, which lack this activity [1]. This functional differentiation positions tangeretin as the essential positive control or test article for studies investigating PMF-mediated drug-metabolizing enzyme induction, food-drug interaction screening, and pregnane X receptor (PXR) agonist development. Researchers must note that tangeretin inhibits CYP1A2 (EROD) with an IC50 of 16 μM and competitive Ki of 68 nM in human liver microsomes [2].

Formulation Development: Bioavailability Enhancement Technologies

Given tangeretin's approximately 10-fold lower oral absorption compared to nobiletin in rodent models [1], it represents a challenging but commercially relevant model compound for developing advanced delivery systems. Emulsion-based delivery systems have been evaluated in 28-day sub-acute toxicity studies without increased toxicity response compared to unprocessed oil suspensions [2]. The active patent landscape (112 total patents, 47 recent applications) [3] indicates sustained industrial interest in tangeretin formulation technologies.

Cancer Research: Combination Therapy and Chemosensitization

Tangeretin has demonstrated synergistic interactions with conventional chemotherapeutic agents including paclitaxel, doxorubicin, and 5-FU, enhancing their efficacy and potentially overcoming drug resistance [1]. Its effects are mediated through modulation of MAPK, Notch, and PI3K/Akt/mTOR signaling pathways [1]. For investigators exploring natural product-chemotherapy combinations, tangeretin's broad-spectrum anticancer potential across multiple tumor types, coupled with its distinct pharmacokinetic and CYP induction profile relative to nobiletin, provides a differentiated research tool [1].

Technical Documentation Hub

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33 linked technical documents
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